

A Technical Guide to Cy5 Acid (mono SO₃) and Its Applications in Bioconjugation

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Compound of Interest

Compound Name: Cy5 acid(mono so₃)

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This guide provides an in-depth overview of Cy5 acid (mono SO₃), a key fluorescent dye in biomedical research and diagnostics. It details its physicochemical properties and provides a comprehensive protocol for its application in labeling biomolecules, a critical process in the development of targeted therapeutics and advanced diagnostics.

Core Properties of Cy5 and Related Derivatives

Cyanine 5 (Cy5) is a far-red fluorescent dye belonging to the cyanine family. Its fluorescence in the red region of the spectrum is advantageous due to reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio in various applications. The monosulfonated form of Cy5 carboxylic acid enhances its water solubility, which is beneficial for biological applications. For covalent attachment to biomolecules, the carboxylic acid group is often activated, for example, as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amine-modified nucleic acids.

Below is a summary of the molecular weight and CAS numbers for Cy5 acid (mono SO₃) and several related, commonly used derivatives.

Compound Name	Molecular Weight (g/mol)	CAS Number
Cy5 Acid (mono SO3)	604.799	644979-16-8[1]
Sulfo-Cyanine5 carboxylic acid	680.87	1144107-82-3[2][3]
Cy5 succinimidyl ester (mono SO3)	701.88	400051-84-5[4]
Sulfo-Cyanine5 NHS ester	777.95	2230212-27-6[5]
Cy5 acid	519.1	1032678-07-1[6]

Experimental Protocol: Labeling of Proteins with Cy5 NHS Ester

This section details a standard protocol for the covalent labeling of proteins with a monosulfonated Cy5 NHS ester. This procedure is widely applicable to antibodies and other proteins for use in techniques such as ELISA, western blotting, immunohistochemistry, and flow cytometry.[3]

Materials and Reagents

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
- Sulfo-Cy5 NHS ester.
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8]
- Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography or a spin column. [9]
- Elution Buffer (e.g., PBS).

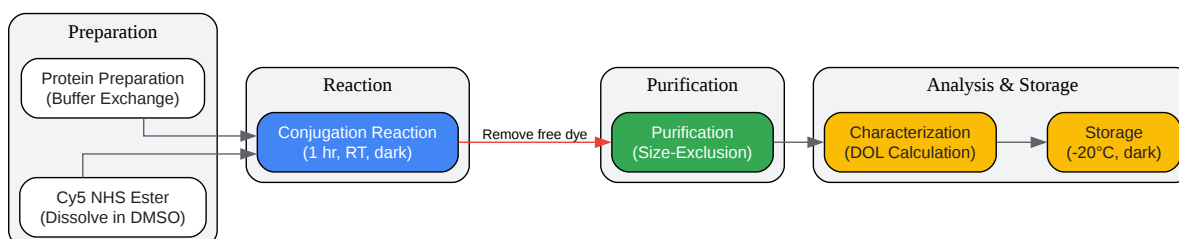
Procedure

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and stabilizers like BSA. If necessary, dialyze the protein against the Reaction Buffer.[\[6\]](#)[\[9\]](#)
 - Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[\[7\]](#)[\[9\]](#)
- Dye Preparation:
 - Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
 - Prepare a stock solution of the dye by dissolving it in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[9\]](#) This solution should be prepared fresh before use.
- Labeling Reaction:
 - The optimal molar ratio of dye to protein for most antibodies is between 5:1 and 20:1.[\[2\]](#) A starting point of a 10:1 molar ratio is recommended.[\[2\]](#)
 - Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[9\]](#)
- Purification of the Conjugate:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column according to the manufacturer's instructions.[\[3\]](#)[\[9\]](#)
 - Apply the reaction mixture to the column.
 - Elute the labeled protein using an appropriate Elution Buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained.
 - Collect the fractions containing the brightly colored conjugate.
- Characterization and Storage:

- Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
- The optimal DOL for most antibodies is between 2 and 10.^[10]
- Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.^{[2][6]}

Experimental Workflow for Protein-Cy5 Conjugation

The following diagram illustrates the key steps in a typical protein-Cy5 conjugation experiment, from initial preparation to the final purified product.



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Caption: Workflow for Cy5 labeling of proteins.

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